4-amino-6-methyl-1,3,5-triazine-2-thiol
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Overview
Description
The compound identified as “4-amino-6-methyl-1,3,5-triazine-2-thiol” is a chemical entity with significant applications in various fields. It is known for its unique properties and versatility in chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-amino-6-methyl-1,3,5-triazine-2-thiol involves several synthetic routes. One common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate the compound within their non-polar cavity, enhancing its solubility and stability . The reaction conditions typically involve the use of glucosyltransferase to degrade starch, resulting in the formation of cyclodextrins that can then form complexes with this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques, such as mass spectrometry and chromatography, is crucial in monitoring the synthesis process and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-amino-6-methyl-1,3,5-triazine-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential in modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pressures to ensure optimal reaction rates and product formation .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may result in the formation of oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Scientific Research Applications
4-amino-6-methyl-1,3,5-triazine-2-thiol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it plays a role in studying molecular interactions and pathways. In medicine, this compound is investigated for its potential therapeutic effects and mechanisms of action. Additionally, in the industry, it is utilized in the development of new materials and products .
Mechanism of Action
The mechanism of action of 4-amino-6-methyl-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-amino-6-methyl-1,3,5-triazine-2-thiol include other cyclodextrin inclusion complexes and related oligosaccharides. These compounds share similar structural features and properties, making them useful in similar applications .
Uniqueness: What sets this compound apart from other similar compounds is its specific inclusion complex formation with cyclodextrins, which enhances its solubility and stability. This unique property makes it particularly valuable in applications where these characteristics are crucial .
Properties
IUPAC Name |
4-amino-6-methyl-1,3,5-triazine-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTXDBYYCGHGLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC(=N1)S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.